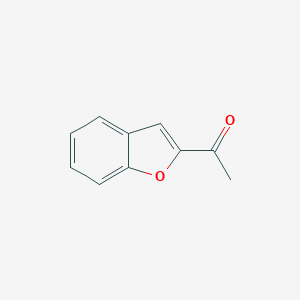

2-Acetilbenzofurano

Descripción general

Descripción

El benzofuranilo es un compuesto químico que pertenece a la clase de los derivados del benzofurano. Los compuestos de benzofurano se caracterizan por una estructura de anillo de benceno y furano fusionados. Estos compuestos están ampliamente distribuidos en la naturaleza y se han encontrado en varias plantas, hongos y organismos marinos. El benzofuranilo y sus derivados son conocidos por sus diversas actividades biológicas, incluidas las propiedades antitumorales, antibacterianas, antioxidantes y antivirales .

Aplicaciones Científicas De Investigación

Los compuestos de benzofuranilo tienen una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de los compuestos de benzofuranilo varía según su estructura específica y su objetivo. En general, estos compuestos ejercen sus efectos interactuando con objetivos moleculares específicos, como enzimas o receptores, y modulando su actividad. Por ejemplo, se ha demostrado que algunos derivados del benzofuranilo inhiben la actividad de ciertas enzimas implicadas en la proliferación de células cancerosas, lo que lleva a efectos antitumorales .

Análisis Bioquímico

Biochemical Properties

2-Acetylbenzofuran has been found to interact with various enzymes, proteins, and other biomolecules. Benzofuran compounds, including 2-Acetylbenzofuran, have been shown to have strong biological activities, making them potential natural drug lead compounds

Cellular Effects

2-Acetylbenzofuran has been shown to have significant effects on various types of cells and cellular processes. For instance, 2-acetylbenzofuran-chalcone hybrids have been found to have an anticancer effect, particularly against lung cancer cells . The compound influences cell function by exerting cytotoxic effects on cancer cells .

Molecular Mechanism

It is known that benzofuran derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been used in the synthesis of biologically important compounds , suggesting that they may have long-term effects on cellular function

Metabolic Pathways

Benzofuran derivatives are known to have a wide range of biological and pharmacological activities , suggesting that they may be involved in various metabolic pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de compuestos de benzofuranilo se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de orto-hidroxiaril cetonas con aldehídos o cetonas en condiciones ácidas o básicas. Otro método es la reacción de acoplamiento cruzado catalizada por paladio de haluros de arilo con derivados de furano .

Métodos de producción industrial

En entornos industriales, la producción de compuestos de benzofuranilo a menudo implica el uso de procesos catalíticos para garantizar altos rendimientos y selectividad. Por ejemplo, el uso de catalizadores de paladio en reacciones de acoplamiento cruzado ha sido ampliamente adoptado debido a su eficiencia y escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Los compuestos de benzofuranilo experimentan varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, trióxido de cromo

Reducción: Borohidruro de sodio, hidruro de litio y aluminio

Sustitución: Halógenos, agentes nitrantes, agentes sulfonantes

Principales productos formados

Oxidación: Benzofuranonas

Reducción: Dihidrobenzofuranos

Sustitución: Benzofuranos sustituidos con varios grupos funcionales

Comparación Con Compuestos Similares

Compuestos similares

Benzotiofeno: Similar al benzofuranilo pero contiene un átomo de azufre en lugar de un átomo de oxígeno en el anillo de furano.

Unicidad del benzofuranilo

Su capacidad para experimentar diversas reacciones químicas y formar una amplia gama de derivados los hace valiosos en química sintética y desarrollo de fármacos .

Propiedades

IUPAC Name |

1-(1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTFQTAITWWGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061845 | |

| Record name | Ethanone, 1-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-26-0 | |

| Record name | 2-Acetylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylbenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylbenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-benzofuranyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-2-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1FJQ7D0K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Acetylbenzofuran?

A1: 2-Acetylbenzofuran is represented by the molecular formula C10H8O2 and has a molecular weight of 160.17 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize 2-Acetylbenzofuran?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to confirm the structure of 2-Acetylbenzofuran. [], []

Q3: How is 2-Acetylbenzofuran typically synthesized?

A3: A common approach to synthesize 2-Acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone, followed by a cyclization step. []

Q4: Why is 2-Acetylbenzofuran considered a valuable building block in organic synthesis?

A4: The presence of the acetyl group and the benzofuran moiety makes 2-Acetylbenzofuran a highly reactive substrate. It readily undergoes various reactions like Claisen-Schmidt condensation, bromination, and reactions with hydrazines, enabling the synthesis of a diverse range of heterocyclic compounds. [], [], [], []

Q5: Can you provide an example of a reaction where 2-Acetylbenzofuran acts as a key starting material for synthesizing heterocycles?

A5: 2-Acetylbenzofuran reacts with different aromatic aldehydes in the presence of a base to form benzofuran chalcones. These chalcones can be further reacted with various reagents like guanidine hydrochloride, thiourea, and urea to generate a series of substituted pyrimidines. []

Q6: How does the presence of the benzofuran ring system influence the reactivity of the acetyl group in 2-Acetylbenzofuran?

A6: The benzofuran ring system, being electron-rich, can influence the electrophilicity of the carbonyl carbon in the acetyl group, thereby affecting its reactivity in various nucleophilic addition reactions.

Q7: What are some of the reported biological activities of 2-Acetylbenzofuran derivatives?

A7: Research suggests that derivatives of 2-Acetylbenzofuran exhibit a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, analgesic, and antifungal properties. [], [], [], [], []

Q8: How does the structure of 2-Acetylbenzofuran derivatives relate to their biological activity?

A8: Modifications to the structure of 2-Acetylbenzofuran, such as the introduction of various substituents on the benzofuran ring or modifications to the acetyl group, can significantly impact the biological activity of the resulting compounds. This structure-activity relationship (SAR) is crucial for designing more potent and selective drugs. [], []

Q9: Could you elaborate on the anti-inflammatory and analgesic potential of 2-Acetylbenzofuran derivatives?

A9: Studies have shown that incorporating a trifluoromethyl group and specific heterocyclic moieties into the 2-Acetylbenzofuran scaffold can lead to compounds with promising anti-inflammatory and analgesic properties. []

Q10: Have there been studies on the tubulin polymerization inhibitory activity of 2-Acetylbenzofuran derivatives?

A10: Yes, recent studies have explored the potential of 2-Acetylbenzofuran derivatives as tubulin polymerization inhibitors. Specifically, benzofuran-2-ylethylidene aniline derivatives demonstrated promising antiproliferative activity against cancer cell lines, potentially by disrupting tubulin polymerization. []

Q11: What analytical techniques are employed to quantify 2-Acetylbenzofuran?

A11: High-performance liquid chromatography (HPLC) is commonly used to determine the purity and quantify 2-Acetylbenzofuran in various matrices. []

Q12: Have computational methods been applied to study 2-Acetylbenzofuran and its derivatives?

A12: Yes, computational techniques, including molecular docking studies, have been employed to understand the interactions of 2-Acetylbenzofuran derivatives with their biological targets, such as tubulin. These studies offer valuable insights into the binding modes and potential mechanisms of action. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)

![(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione](/img/structure/B161963.png)

![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)